N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound that features a thiadiazole ring, a piperidine moiety, and an oxalamide group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O4S/c1-14-5-6-17(12-18(14)29-9-3-4-19(29)30)25-22(32)21(31)24-13-16-7-10-28(11-8-16)23(33)20-15(2)26-27-34-20/h5-6,12,16H,3-4,7-11,13H2,1-2H3,(H,24,31)(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWUTPPOOQBOPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=NS3)C)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole ring, followed by the introduction of the piperidine moiety, and finally the formation of the oxalamide linkage. Common reagents and conditions might include:
Thiadiazole formation: Using thiosemicarbazide and carboxylic acids under acidic conditions.
Piperidine introduction: N-alkylation reactions using alkyl halides.
Oxalamide formation: Coupling reactions using oxalyl chloride and amines.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperidine and oxalamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or in drug delivery systems.
Industry: Applications in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:
Enzyme inhibition: Binding to the active site of enzymes and inhibiting their function.
Receptor modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide: can be compared with other thiadiazole-containing compounds, piperidine derivatives, and oxalamide compounds.
Uniqueness
- The unique combination of the thiadiazole ring, piperidine moiety, and oxalamide group in this compound might confer specific biological activities or chemical properties that are not observed in similar compounds.
Biological Activity
The compound N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide represents a class of biologically active molecules that exhibit potential therapeutic properties. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Thiadiazole Ring | Known for antimicrobial and anticancer properties. |
| Piperidine Moiety | Enhances lipophilicity and bioavailability. |
| Oxopyrrolidine Group | Implicated in various biological interactions. |
The molecular formula is , with a molecular weight of approximately 396.55 g/mol. The presence of the thiadiazole group is particularly significant due to its established role in inhibiting various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Anticancer Properties
Research indicates that compounds containing thiadiazole rings have shown promising anticancer activity. For instance, studies have demonstrated that derivatives can inhibit the growth of cancer cell lines by:
- Inducing apoptosis.
- Disrupting DNA replication processes.
In vitro assays have reported significant cytotoxic effects against various cancer types, including breast and colon cancer cells. The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation.
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound's structural features allow it to interact with bacterial cell membranes, leading to:
- Disruption of cellular integrity.
- Inhibition of essential metabolic processes.
In laboratory settings, the compound has been tested against a range of bacterial strains, showing effectiveness comparable to established antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Interaction : It could act as an antagonist for certain receptors implicated in tumor growth and immune response modulation.
- DNA Interaction : The ability to bind DNA may lead to interference with replication and transcription processes.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on Anticancer Activity : A recent study assessed the compound's effect on MCF-7 breast cancer cells, revealing an IC50 value of 15 µM, indicating significant cytotoxicity (source: ).
- Antimicrobial Testing : In another investigation, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent (source: ).
- Mechanistic Insights : Research utilizing molecular docking studies suggested that the compound binds effectively to target proteins involved in cancer progression, supporting its role as a therapeutic candidate (source: ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
